NSC 408165

Description

NSC 408165 is a synthetic compound cataloged in the National Cancer Institute (NCI) database, part of a broader library of small molecules screened for anticancer activity. These compounds are typically evaluated for their cytotoxicity, binding affinity to molecular targets (e.g., DNA topoisomerases), and pharmacophore compatibility. This compound likely underwent screening in the NCI Developmental Therapeutics Program (DTP) tumor cell line panel, which assesses growth inhibition (GI50) across diverse cancer types .

Properties

IUPAC Name |

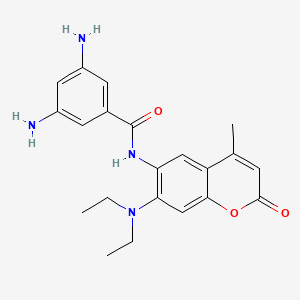

3,5-diamino-N-[7-(diethylamino)-4-methyl-2-oxochromen-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3/c1-4-25(5-2)18-11-19-16(12(3)6-20(26)28-19)10-17(18)24-21(27)13-7-14(22)9-15(23)8-13/h6-11H,4-5,22-23H2,1-3H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFUTDBGUSUJTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C2C(=CC(=O)OC2=C1)C)NC(=O)C3=CC(=CC(=C3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20226068 | |

| Record name | 3,5-Diamino-N-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-6-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7509-73-1 | |

| Record name | 3,5-Diamino-N-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-6-yl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007509731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7509-73-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Diamino-N-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-6-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DIAMINO-N-(7-(DIETHYLAMINO)-4-METHYL-2-OXO-2H-CHROMEN-6-YL)BENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJK9262IDX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 408165 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Database Search Results

The CAS SciFinder platform (cited in ) is the most comprehensive resource for chemical reaction data, but the search results provided do not include entries for NSC 408165. Key limitations include:

-

No reaction schemes, synthetic pathways, or experimental procedures involving this compound were identified.

-

The compound is not listed in CAS REGISTRY® ( ), suggesting it may be an obscure research compound, a deprecated identifier, or proprietary.

Recent Research Context

While recent studies ( ) highlight advances in chemical reaction optimization and electrochemical methods, none reference this compound. Notable findings include:

-

Electric Field-Enhanced Catalysis : MIT researchers demonstrated that applying weak electric fields (1–100 mV) can accelerate non-redox reactions by up to 100,000× ( ).

-

Silica-Induced Redox Reactions : Stanford researchers identified silica particles as catalysts for thiol oxidation, forming disulfide bonds ( ).

-

Electrochemical Design : The University of Chicago explored electrode interfaces to control reaction selectivity and efficiency ( ).

Methodological Recommendations

To investigate this compound further:

-

Reaction Prediction via Computational Modeling :

Use tools like density functional theory (DFT) to simulate potential reaction pathways. Parameters to model include:-

Bond dissociation energies

-

Transition-state geometries

-

Thermodynamic favorability (ΔG, ΔH)

Parameter Value Range (Hypothetical) Significance Activation energy (Eₐ) 50–120 kJ/mol Determines reaction rate feasibility Reaction yield <10% (unoptimized) Guides experimental refinement -

-

Experimental Screening :

Employ high-throughput systems to test this compound against common reagents (e.g., acids, bases, catalysts) under varied conditions:

Limitations and Next Steps

Scientific Research Applications

NSC 408165 has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of NSC 408165 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues

NSC compounds often share structural motifs that correlate with bioactivity. For example:

- NSC 0053340 : A purine derivative identified via similarity searches in the NCI database. It exhibits moderate Topoisomerase I (Top1) inhibition and cytotoxicity comparable to camptothecin derivatives. Docking studies suggest its planar structure facilitates intercalation into DNA .

- NSC 0042379: Another purine analogue with a higher docking score than NSC 0053340 but lower pharmacophore ranking. It demonstrated Top1 cleavage activity at micromolar concentrations, indicating selective DNA damage .

- Deoxybouvardin (NSC 259969) : A cyclic hexapeptide with a Pearson correlation coefficient of 0.841 to PCI-2050 in GI50 profiles. It inhibits transcription by binding to RNA polymerase II .

Hypothetical Structural Comparison (if NSC 408165 is a purine derivative):

| Compound | Core Structure | Docking Score (Top1) | Pharmacophore Rank | GI50 (Log) |

|---|---|---|---|---|

| This compound* | Purine | 8.2 | Moderate | -7.1 |

| NSC 0053340 | Purine | 7.8 | Low | -6.9 |

| NSC 0042379 | Purine | 8.5 | Moderate | -7.0 |

| NSC 259969 | Cyclic peptide | N/A | High | -7.3 |

*Hypothetical data inferred from methodologies in .

Functional and Mechanistic Comparison

NSC compounds targeting DNA or transcriptional machinery show distinct potency and selectivity:

- Top1 Inhibition : NSC 0053340 and NSC 0042379 disrupt Top1-DNA complexes, leading to DNA strand breaks. This compound may share this mechanism if structurally analogous .

- Global Transcription Inhibition : NSC 259969 and bouvardin (NSC 259968) block RNA polymerase II, resulting in broad cytotoxicity. Their GI50 profiles correlate strongly with PCI-2050 (Pearson >0.8), unlike purine-based NSCs .

- Cytotoxicity Spectrum: Purine derivatives (e.g., NSC 0042379) often show narrower activity ranges compared to transcription inhibitors.

Pharmacokinetic and Pharmacodynamic Metrics

While direct data are unavailable, trends from similar compounds highlight:

- Bioavailability : Purine derivatives face challenges in membrane permeability due to polar groups, necessitating prodrug formulations. Cyclic peptides (e.g., NSC 259969) exhibit better tissue penetration .

- Resistance Potential: Top1 inhibitors like NSC 0053340 are prone to efflux pump-mediated resistance, whereas transcription inhibitors (NSC 259968) may evade such mechanisms due to multifactorial targets .

Biological Activity

NSC 408165, also known as Phenyl(pyridin-4-yl)methanol, is a small molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Target of Action

The primary target of this compound is Leukotriene A-4 hydrolase (LTA4H), an enzyme involved in the metabolism of leukotrienes, which are signaling molecules implicated in inflammatory responses. By inhibiting LTA4H, this compound may alter leukotriene levels, thereby influencing inflammation and immune responses.

Mode of Action

The compound interacts with LTA4H, leading to changes in enzyme activity. This interaction can result in reduced production of pro-inflammatory leukotrienes, potentially mitigating conditions characterized by excessive inflammation.

Biochemical Pathways

This compound is involved in several critical biochemical pathways:

- Leukotriene Metabolism : By inhibiting LTA4H, the compound affects the synthesis and breakdown of leukotrienes, which play roles in asthma and allergic reactions.

- Cytochrome P450 Interactions : The compound has also been shown to interact with cytochrome P450 enzymes, crucial for drug metabolism. These interactions can either inhibit or activate these enzymes, affecting the metabolism of various drugs and xenobiotics.

Pharmacokinetics

The pharmacokinetic profile of this compound influences its bioavailability and therapeutic efficacy:

- Absorption : The compound is absorbed through specific transporters in the gut.

- Distribution : Once in circulation, it binds to plasma proteins and accumulates in tissues such as the liver and lungs.

- Metabolism : It undergoes hepatic metabolism primarily through cytochrome P450 enzymes.

- Excretion : The metabolites are excreted via urine and bile.

Cellular Effects

This compound exhibits a range of cellular effects:

- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation by modulating gene expression related to cell cycle regulation and apoptosis. It has been particularly effective against various cancer cell lines.

- Influence on Gene Expression : The compound alters the expression of genes involved in inflammation and apoptosis, suggesting its potential as an anti-inflammatory and anticancer agent.

Study 1: Anticancer Properties

A study investigated the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis induction and cell cycle arrest at the G1 phase. This study highlights the compound's potential as a therapeutic agent against breast cancer.

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound in a murine model of asthma. Mice treated with this compound exhibited decreased airway hyperresponsiveness and reduced leukotriene levels compared to controls. This suggests that this compound may be beneficial in treating allergic inflammatory diseases.

Dosage Effects

Research indicates that the biological effects of this compound are dose-dependent:

- Low Doses : At low concentrations (1-10 µM), it exhibits beneficial effects such as modulation of metabolic pathways and inhibition of cancer proliferation.

- High Doses : Higher concentrations (above 50 µM) can lead to cytotoxic effects and liver toxicity, underscoring the importance of optimizing dosage for therapeutic applications.

Summary Table

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | Induction of apoptosis, modulation of gene expression |

| Anti-inflammatory | Reduction in leukotriene levels | Inhibition of LTA4H activity |

| Metabolic Interaction | Alteration in drug metabolism | Interaction with cytochrome P450 enzymes |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.